molecular formula C7H8N2O B010538 Benzohydrazide CAS No. 106731-53-7

Benzohydrazide

Cat. No.: B010538
CAS No.: 106731-53-7
M. Wt: 136.15 g/mol
InChI Key: WARCRYXKINZHGQ-UHFFFAOYSA-N
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Description

Benzohydrazide, also known as benzoic hydrazide, is a chemical compound with the molecular formula C₇H₈N₂O. It is a derivative of benzoic acid and hydrazine, characterized by its white crystalline appearance. This compound has gained significant attention due to its diverse biological properties, including antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular activities .

Synthetic Routes and Reaction Conditions:

    Conventional Method: this compound can be synthesized by refluxing a mixture of methyl benzoate and hydrazine hydrate.

    Microwave Method: An alternative method involves the use of microwave irradiation. Methyl benzoate and hydrazine hydrate are mixed and subjected to microwave irradiation, followed by the addition of ethanol.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions, often resulting in the formation of benzoic acid.

    Substitution: this compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzohydrazide involves its interaction with various molecular targets and pathways:

    Oxidation Mechanism: this compound undergoes oxidation to form benzoic acid.

    Biological Activity: this compound derivatives act as inhibitors of specific enzymes, such as EGFR kinase, by binding to the active site and preventing the phosphorylation of downstream targets.

Comparison with Similar Compounds

Benzohydrazide shares similarities with other hydrazide compounds but also exhibits unique properties:

Properties

IUPAC Name

benzohydrazide
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InChI

InChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WARCRYXKINZHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8N2O
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DSSTOX Substance ID

DTXSID6020149
Record name Benzoyl hydrazine
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Molecular Weight

136.15 g/mol
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Physical Description

Solid; Soluble in water; [HSDB] White crystalline powder; [MSDSonline]
Record name Benzhydrazide
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Boiling Point

267 °C (decomposes)
Record name BENZHYDRAZIDE
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Solubility

Sol in water and alc; slightly sol in ether, acetone, chloroform
Record name BENZHYDRAZIDE
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Vapor Pressure

0.0000778 [mmHg], 7.8X10-5 mm Hg at 25 °C /Estimated/
Record name Benzhydrazide
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Color/Form

Plates from water

CAS No.

613-94-5
Record name Benzoylhydrazine
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Record name BENZOIC HYDRAZIDE
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Melting Point

115 °C
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Synthesis routes and methods I

Procedure details

4-Chloro-N′(2R,3R)-2-(3-chloro-4-cyano-2-methylphenylamino)-3-hydroxybutanoyl)benzohydrazide was prepared using 4-chlorobenzoic hydrazide (4.42 mmol, 1.1 equiv.) and (2R,3R)-2-(3-chloro-4-cyano-2-methylphenylamino)-3-hydroxybutanoic acid (4.02 mmol, 1.0 equiv.) according to the procedure as described for intermediate 5a. The crude off-white solid was recrystallized using hot methylene chloride to provide the desired product as a white solid (1.57 g, 93% yield). Other data: 1H NMR (400 MHz, acetone-d6, δ in ppm) 9.94 (br. s, 1H), 9.48 (br. s, 1H), 7.95 (d, J=8.5 Hz, 2H), 7.55 (m, 3H), 6.73 (d, J=8.5 Hz, 1H), 5.59 (br. d., J=7.1 Hz, 1H), 4.25 (m, 1H), 4.13 (m, 1H), 2.35 (s, 3H), 1.37 (d, J=6.4 Hz, 3H); LRMS (ESI+) exact mass calcd for C19H18Cl2N4O3 [M]+ 421.28, found 421.3; TLC Rf=0.32, 100% EtOAc, vanillin stain.
Quantity
4.42 mmol
Type
reactant
Reaction Step One
Name
(2R,3R)-2-(3-chloro-4-cyano-2-methylphenylamino)-3-hydroxybutanoic acid
Quantity
4.02 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 5a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-ethynylimidazo[1,2-a]pyrazine (0.09 g, 0.6 mmol), N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide (0.3 g, 0.6 mmol), Pd(PPh3)4 (0.036 g, 0.03 mmol), CuI (0.008 g, 0.03 mmol) and diisopropylethylamine (0.75 ml, 0.9 mmol) in DMF (10 ml) was stirred at ambient temperature for 12 hrs under an atmosphere of nitrogen. The reaction mixture was concentrated and the crude product was purified by flash chromatography on silica gel (elution with 10% methanol in dichloromethane) to provide 2,4,6-trichloro-N′-[3-[2-(2-imidazo[1,2-a]pyrazin-3-yl)ethynyl)]]-4-methylbenzoyl]benzohydrazide.
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.036 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
0.008 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 100 ml 3-neck flask were added 40 ml of ethanol and 6 g of ethyl benzoate, to which 12.5 g of 85% hydrazine hydrate was added slowly and dropwise with stirring. After the addition was completed, the reaction mixture was heated under reflux for 8 hours and then cooled to room temperature. The solvent was distilled under reduced pressure and water was added. The solid was precipitated. The mixture was allowed to stand for 30 min until the solid was fully precipitated, which was filtrated and washed with water. Recrystallization with anhydrous ethanol gave benzoyl hydrazine.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Into a 200 mL three-neck flask was put 25 g (0.17 mol) of ethyl benzoate, 60 mL of ethanol was added thereto, and the mixture was stirred. After that, 20 mL of hydrazine monohydrate was added to the mixture, and this mixture was stirred while being heated at 78° C. for 8 hours. After the reaction, the reaction solution was added to about 500 mL of water, and ethyl acetate was added to this aqueous solution. An organic layer was separated from an aqueous layer, and washed with a saturated aqueous sodium hydrogen carbonate solution and a saturated saline solution in that order. Magnesium sulfate was added to the organic layer, so that the organic layer was dried. This mixture was suction filtered, so that the magnesium sulfate was removed, whereby a filtrate was obtained. The obtained filtrate was concentrated to give a solid. The solid was recrystallized with a mixed solvent of ethanol and hexane, whereby 15 g of a white solid of benzohydrazide, which was the object of the synthesis, was obtained in a yield of 66% (synthesis scheme (b-1)).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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